Ethyl thiooxamate
CAS No.: 16982-21-1
Cat. No.: VC20747558
Molecular Formula: C4H7NO2S
Molecular Weight: 133.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16982-21-1 |
---|---|
Molecular Formula | C4H7NO2S |
Molecular Weight | 133.17 g/mol |
IUPAC Name | ethyl 2-amino-2-sulfanylideneacetate |
Standard InChI | InChI=1S/C4H7NO2S/c1-2-7-4(6)3(5)8/h2H2,1H3,(H2,5,8) |
Standard InChI Key | YMBMCMOZIGSBOA-UHFFFAOYSA-N |
Isomeric SMILES | CCOC(=O)C(=N)S |
SMILES | CCOC(=O)C(=S)N |
Canonical SMILES | CCOC(=O)C(=S)N |
Chemical Identity and Structure
Ethyl thiooxamate is identified by the CAS registry number 16982-21-1 and possesses the molecular formula C4H7NO2S with a corresponding molecular weight of 133.17 g/mol . The compound features a thioamide group (–N–C(=S)–) combined with an ethyl ester moiety, creating a distinctive chemical structure that differentiates it from oxygen-based analogs.
The compound is known by several synonyms in scientific literature:
From a structural perspective, ethyl thiooxamate contains a thiocarbonyl group (C=S) rather than the more common carbonyl group (C=O), giving it distinctive chemical properties and reactivity patterns. This structural characteristic is particularly important in its application as a building block for heterocyclic compound synthesis.
Physical and Chemical Properties
Ethyl thiooxamate presents as a yellow crystalline powder with well-documented physical properties that influence its handling and applications in laboratory settings . These properties are summarized in the following table:
Property | Value |
---|---|
Appearance | Yellow crystalline powder |
Melting point | 62-65 °C |
Boiling point | 199.2±23.0 °C (Predicted) |
Density | 1.226 (estimate) |
Refractive index | 1.5480 (estimate) |
pKa | 11.31±0.29 (Predicted) |
Solubility | Chloroform: soluble 25mg/mL, clear to slightly hazy (colorless to orange) |
Storage conditions | Keep in dark place, sealed, dry, room temperature |
The compound's moderate melting point and predicted boiling point suggest reasonable thermal stability for laboratory manipulations. Its solubility characteristics indicate compatibility with non-polar organic solvents, particularly chloroform, which is important for various synthetic applications and purification procedures .
Synthesis and Preparation Methods
The synthesis of ethyl thiooxamate has been documented in scientific literature using several approaches. One traditional method involves the thionation of corresponding oxygen-containing precursors. The compound can be prepared through the reaction of ethyl oxamate derivatives with thionating agents to replace the carbonyl oxygen with sulfur.
In research contexts, ethyl thiooxamate serves as a valuable synthetic intermediate, particularly in the preparation of heterocyclic compounds. For instance, it can be condensed with chloracetonitrile to yield 4-ketothioazoline-2-carboxylate, as reported in the literature . This reaction demonstrates the compound's utility in constructing thiazole derivatives, which are important scaffolds in medicinal chemistry.
The preparation of ethyl thiooxamate requires careful handling of reagents and controlled reaction conditions to ensure high yield and purity. Storage recommendations indicate that the compound should be kept in a dark, dry place at room temperature to maintain its stability .
Chemical Reactivity
Ethyl thiooxamate exhibits distinctive reactivity patterns primarily due to its thioamide functional group. The sulfur atom in the thioamide group presents nucleophilic characteristics, making it reactive toward electrophilic species. This reactivity profile is particularly valuable in heterocyclic compound synthesis.
Condensation Reactions
A notable reaction of ethyl thiooxamate is its condensation with α-halocarbonyl compounds to form heterocyclic structures. The reaction with chloracetonitrile yields 4-ketothioazoline-2-carboxylate derivatives, which are valuable intermediates in the synthesis of biologically active compounds . This reactivity pattern has been exploited in the development of various thiazole-based structures.
Role in Heterocyclic Synthesis
The compound's ability to participate in cyclization reactions makes it particularly valuable in the construction of sulfur-containing heterocycles. These structures serve as core scaffolds in numerous pharmaceutically active compounds, highlighting the importance of ethyl thiooxamate in medicinal chemistry applications.
In the synthesis of dihydrothiazolopyridone derivatives, which have been identified as positive allosteric modulators of metabotropic glutamate receptors, compounds related to ethyl thiooxamate play crucial roles in establishing the core heterocyclic structure . This application demonstrates the compound's utility in constructing complex molecular architectures with potential therapeutic applications.
Applications in Scientific Research
Ethyl thiooxamate has found applications across several research domains, particularly in medicinal chemistry and materials science.
Medicinal Chemistry Applications
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to serve as a building block for heterocyclic compounds has made it valuable in the development of novel therapeutic agents.
In research on metabotropic glutamate receptor modulators, derivatives related to ethyl thiooxamate have contributed to the development of compounds with potential antipsychotic activity . These compounds have demonstrated the ability to reverse amphetamine-induced hyperlocomotion in animal models, suggesting potential applications in neuropsychiatric disorders.
Role in Organic Synthesis
Beyond its direct applications, ethyl thiooxamate serves as a versatile synthetic intermediate in organic chemistry. Its unique reactivity profile enables the construction of diverse chemical structures that would be challenging to access through alternative synthetic routes.
The compound's ability to participate in condensation reactions with various electrophiles makes it a valuable tool in developing synthetic methodologies. These applications extend beyond medicinal chemistry to include materials science and other research domains where heterocyclic structures play important roles.
Manufacturer | Product Number | Purity | Package Size | Price (USD) |
---|---|---|---|---|
TCI Chemical | E0735 | >98.0% (GC)(N) | 1g | $32 |
TCI Chemical | E0735 | >98.0% (GC)(N) | 5g | $90 |
Alfa Aesar | H31447 | 95% | 1g | $37.65 |
Alfa Aesar | H31447 | 95% | 5g | $117.65 |
Alfa Aesar | H31447 | 95% | 25g | $426 |
This pricing information suggests that ethyl thiooxamate is moderately expensive, which is typical for specialized synthetic intermediates. The availability in different package sizes accommodates various research needs, from small-scale exploratory studies to larger synthetic applications.
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